5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole
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Overview
Description
5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate thiol and diazole precursors under controlled conditions. One common method includes the cyclization of a thioamide with a diazole derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the isopropylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole: Lacks the isopropylsulfanyl group, which may affect its chemical reactivity and biological activity.
5-(Methylsulfanyl)-4-methyl-1,2,3-thiadiazole: Similar structure but with a methylsulfanyl group instead of an isopropylsulfanyl group.
Uniqueness
5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the isopropylsulfanyl group, which can influence its chemical properties and potential applications. This structural feature may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-methyl-5-propan-2-ylsulfanylthiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-4(2)9-6-5(3)7-8-10-6/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQKJMUZQUCGRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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